1-(2-methoxy-4-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole is a chemical compound characterized by its unique molecular structure, which includes a tetrazole ring attached to a 2-methoxy-4-nitrophenyl group
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Future Directions
The future directions for research on “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole” would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-4-aminophenyl tetrazole.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be compared with other similar compounds, such as 1-(2-methoxy-4-nitrophenyl)pyrrolidine and 2-methoxy-4-nitrophenyl isothiocyanate. While these compounds share structural similarities, this compound is unique in its tetrazole ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBTZPNPWNQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.